REACTION_SMILES
|
[Al+3:17].[C:1]([O:2][C:6](=[O:3])[N:8]1[CH2:9][CH:10]([CH2:14][OH:15])[O:11][CH2:12][CH2:13]1)([CH3:4])([CH3:5])[CH3:7].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18]>>[CH3:6][N:8]1[CH2:9][CH:10]([CH2:14][OH:15])[O:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCOC(CO)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:17].[C:1]([O:2][C:6](=[O:3])[N:8]1[CH2:9][CH:10]([CH2:14][OH:15])[O:11][CH2:12][CH2:13]1)([CH3:4])([CH3:5])[CH3:7].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18]>>[CH3:6][N:8]1[CH2:9][CH:10]([CH2:14][OH:15])[O:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCOC(CO)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:17].[C:1]([O:2][C:6](=[O:3])[N:8]1[CH2:9][CH:10]([CH2:14][OH:15])[O:11][CH2:12][CH2:13]1)([CH3:4])([CH3:5])[CH3:7].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18]>>[CH3:6][N:8]1[CH2:9][CH:10]([CH2:14][OH:15])[O:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCOC(CO)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOC(CO)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |